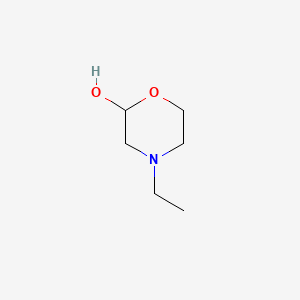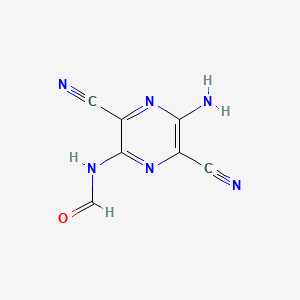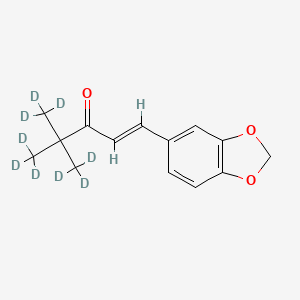![molecular formula C15H16ClNO2 B584227 2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline CAS No. 1797987-55-3](/img/structure/B584227.png)
2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an aniline derivative, which are organic compounds that consist of a phenyl group attached to an amino group . Aniline derivatives are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
The synthesis of aniline derivatives typically involves electrophilic aromatic substitution or nucleophilic aromatic substitution . The specific synthesis process for “2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of aniline derivatives generally consists of a benzene ring attached to an amino group. The presence of the methoxy groups and the chlorine atom in the compound would likely have significant effects on its chemical properties .Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that “2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence of different functional groups, the position of these groups on the benzene ring, and the presence of substituents like the methoxy groups and the chlorine atom in the compound .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on aniline derivatives could include exploring their potential uses in various fields, such as medicine, materials science, and environmental science. This could involve developing new synthesis methods, studying their physical and chemical properties, and investigating their biological activity .
properties
IUPAC Name |
2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-13(8-14(16)15(10)17)19-9-11-3-5-12(18-2)6-4-11/h3-8H,9,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQOAMCSSTDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)OCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![Phenol, 4-ethoxy-5-[(2-hydroxyethyl)amino]-2-methyl- (9CI)](/img/no-structure.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)
